molecular formula C20H38N2O6 B019651 Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester CAS No. 97347-28-9

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester

Cat. No.: B019651
CAS No.: 97347-28-9
M. Wt: 402.5 g/mol
InChI Key: UQLCKAUKONGSNZ-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the bis-Boc-protected lysine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective protection of the amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves its role as a protected amino acid derivative. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of peptides and proteins .

Comparison with Similar Compounds

Biological Activity

Nα,Nε-Bis-boc-L-lysine tert-butyl ester (CAS No. 97347-28-9) is a derivative of L-lysine that has garnered attention for its potential applications in biochemistry and medicinal chemistry. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based therapeutics and drug delivery systems.

  • Molecular Formula : C20_{20}H38_{38}N2_2O6_6
  • Molecular Weight : 402.53 g/mol
  • CAS Number : 97347-28-9
  • PubChem CID : 10883934

Biological Applications

Nα,Nε-Bis-boc-L-lysine tert-butyl ester is primarily utilized in the following areas:

  • Peptide Synthesis : It acts as a protecting group for the amino groups in peptide synthesis, allowing for selective reactions without interference from other functional groups.
  • Gene Delivery Systems : The compound is explored as a component in non-viral gene delivery vectors due to its ability to form complexes with nucleic acids, enhancing transfection efficiency .
  • Anticancer Research : Studies indicate its potential role in developing multifunctional amphiphilic peptides that can target cancer cells specifically, improving therapeutic outcomes while minimizing side effects .

The biological activity of Nα,Nε-Bis-boc-L-lysine tert-butyl ester is largely attributed to its ability to facilitate:

  • Cell Membrane Penetration : The amphiphilic nature of the compounds synthesized from it allows for better interaction with lipid membranes, promoting cellular uptake.
  • Enzyme Interactions : As a lysine derivative, it may influence enzyme activity through competitive inhibition or by serving as a substrate for specific enzymes involved in metabolic pathways .

Case Study 1: Gene Delivery Efficacy

A study demonstrated that Nα,Nε-Bis-boc-L-lysine tert-butyl ester derivatives were effective as non-viral vectors for gene delivery. The modified vectors showed increased transfection rates in vitro when compared to traditional liposome-based systems, indicating enhanced cellular uptake and expression of the delivered genes .

Case Study 2: Anticancer Activity

Research involving peptide dendrimers synthesized from Nα,Nε-Bis-boc-L-lysine tert-butyl ester revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the selective targeting of cancer cells while sparing normal cells, attributed to the unique structural properties of the synthesized peptides .

Comparative Data Table

Compound Molecular Weight (g/mol) Biological Activity Application Area
Nα,Nε-Bis-boc-L-lysine tert-butyl ester402.53Gene delivery, anticancer activityPeptide synthesis, drug delivery
Nα,Nε-Di-Boc-L-lysine402.53Protecting group in peptide synthesisBioconjugation
Nα,Nε-Di-Boc-L-lysine N-succinimidyl ester425.52Local anesthetic propertiesPharmaceutical intermediates

Properties

IUPAC Name

tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLCKAUKONGSNZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447042
Record name tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97347-28-9
Record name tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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